molecular formula C13H18N4O9 B569584 N-Succinyl-5-aminoimidazole-4-carboxamide Ribose CAS No. 17388-80-6

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose

Cat. No.: B569584
CAS No.: 17388-80-6
M. Wt: 374.306
InChI Key: XNKLTOHYNRQCLJ-ZZZDFHIKSA-N
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Description

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is a compound that plays a significant role in the purine biosynthesis pathway. It is a metabolite of purine and is involved in the de novo synthesis of purine nucleotides. This compound is also known as SAICAriboside and is characterized by its empirical formula C13H18N4O9 and molecular weight of 374.30 g/mol .

Scientific Research Applications

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose has several scientific research applications:

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Biochemical Analysis

Biochemical Properties

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is involved in the purine biosynthesis pathway, where it acts as a substrate for the enzyme adenylosuccinate lyase. This enzyme catalyzes the conversion of this compound to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is a precursor for inosine monophosphate (IMP) synthesis . The interaction between this compound and adenylosuccinate lyase is essential for maintaining the balance of purine nucleotides within the cell .

Cellular Effects

This compound influences various cellular processes, including cell proliferation and metabolism. It has been shown to activate pyruvate kinase isoform M2 (PKM2) in its dimeric form, which is implicated in cancer cell metabolism . The activation of PKM2 by this compound promotes cell survival under stress conditions, such as limited glucose availability . This compound also affects gene expression and cell signaling pathways, contributing to its role in cellular metabolism and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It binds to adenylosuccinate lyase, facilitating the conversion to AICAR . Additionally, this compound activates PKM2 by binding to its dimeric form, enhancing its protein kinase activity and promoting cancer cell proliferation . These interactions highlight the compound’s role in regulating enzyme activity and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to heat or prolonged storage . Long-term studies have shown that this compound can influence cellular function over extended periods, particularly in cancer cells where it promotes survival and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound supports normal cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, particularly in sensitive tissues . Studies have shown that excessive amounts of this compound can disrupt cellular homeostasis and lead to detrimental outcomes .

Metabolic Pathways

This compound is involved in the purine biosynthesis pathway, where it serves as a precursor for AICAR and subsequently IMP . This pathway is crucial for the synthesis of adenine and guanine nucleotides, which are essential for DNA and RNA formation . The compound interacts with enzymes such as adenylosuccinate lyase and phosphoribosylaminoimidazole-succinocarboxamide synthase, playing a vital role in maintaining nucleotide balance within the cell .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. It is primarily localized in the cytoplasm, where it participates in metabolic processes . The compound’s distribution is influenced by its interactions with cellular transporters, which facilitate its movement across cellular compartments .

Subcellular Localization

This compound is predominantly localized in the cytoplasm, where it engages in purine biosynthesis . Its activity is regulated by its interactions with enzymes and other biomolecules within this compartment. The compound’s subcellular localization is essential for its function in nucleotide synthesis and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose can be synthesized through a series of chemical reactions involving the condensation of 5-aminoimidazole-4-carboxamide ribotide (AICAR) with succinic acid. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Aminoimidazole-4-carboxamide ribotide (AICAR): An intermediate in purine biosynthesis and an analog of adenosine monophosphate (AMP).

    Succinyladenosine (S-Ado): Another metabolite involved in purine metabolism.

    Adenylosuccinate (SAMP): A precursor in the synthesis of AMP

Uniqueness

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is unique due to its specific role in the purine biosynthesis pathway and its involvement in the conversion of SAICAR to AICAR. This specificity makes it a valuable compound for studying purine metabolism and related biochemical processes .

Properties

IUPAC Name

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O9/c14-10-7(11(23)16-4(13(24)25)1-6(19)20)15-3-17(10)12-9(22)8(21)5(2-18)26-12/h3-5,8-9,12,18,21-22H,1-2,14H2,(H,16,23)(H,19,20)(H,24,25)/t4-,5+,8+,9+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKLTOHYNRQCLJ-ZZZDFHIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711616
Record name N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17388-80-6
Record name N-[(5-Amino-1-β-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17388-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-1-beta-D-ribofuranosyl-1H-imidazole-4-carbonyl)-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinylaminoimidazole carboxamide riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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